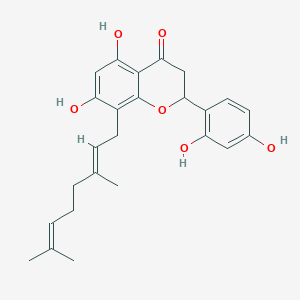
Sophoraflavanone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sophoraflavanone C is a natural product found in Sophora tomentosa and Echinosophora koreensis with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Sophoraflavanone C exhibits significant anticancer effects, particularly in breast and leukemia cancers.
- Breast Cancer : Research indicates that sophoraflavanone G (a closely related compound) induces apoptosis in MDA-MB-231 breast cancer cells. It promotes nuclear condensation, DNA fragmentation, and increases reactive oxygen species (ROS), which are critical for apoptosis. The mechanism involves the suppression of the MAPK pathway, leading to decreased cell migration and invasion .
- Leukemia : In human leukemia HL-60 cells, sophoraflavanone G has been shown to promote apoptosis, suggesting potential applications in treating hematological malignancies .
Anti-inflammatory Effects
This compound demonstrates notable anti-inflammatory properties:
- Asthma : Studies have shown that sophoraflavanone G can ameliorate asthma symptoms by reducing airway inflammation and oxidative stress in murine models. It decreases eosinophil infiltration and modulates cytokine expression, which is crucial for managing allergic responses .
- Cytokine Regulation : The compound regulates levels of various cytokines such as IL-4, IL-5, and TNF-α, thereby influencing inflammatory pathways and potentially serving as an immunomodulator .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties:
- Bacterial Inhibition : The flavonoid has been reported to enhance the efficacy of antibiotics against resistant strains of bacteria like MRSA. Its combination with other compounds has shown promising results in inhibiting bacterial growth .
Estrogenic Activity
This compound exhibits estrogenic properties, which have implications in hormone-related therapies:
- Cell Proliferation : In vitro studies reveal that sophoraflavanone G can stimulate cell proliferation in estrogen-sensitive cells at certain concentrations. This activity is mediated through estrogen receptors (ERs), indicating potential applications in treating estrogen deficiency-related conditions .
Neuroprotective Effects
Emerging research suggests potential neuroprotective applications:
- Antidepressant Properties : Sophoraflavanone G has been explored for its role in developing antidepressants due to its ability to modulate neurotransmitter systems and reduce inflammation associated with depressive disorders .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C25H28O6 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3/b15-7+ |
Clave InChI |
QTEIROMZFSIGNG-VIZOYTHASA-N |
SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















